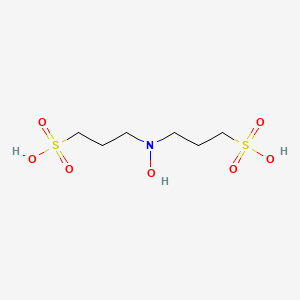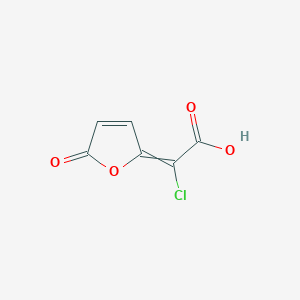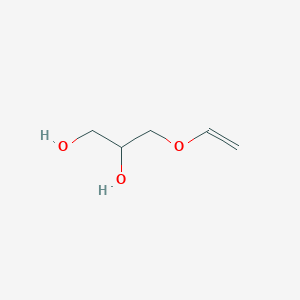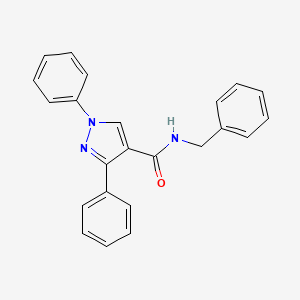
3,3'-(Hydroxyazanediyl)di(propane-1-sulfonic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) is an organic compound that features both hydroxyl and sulfonic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) typically involves the reaction of 3-chloro-1-propylamine hydrochloride with sodium sulfite in an aqueous solution. This reaction produces two mole-equivalents of the desired product . The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonic acid group can be reduced to form sulfonates.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl or sulfonic acid groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce sulfonates.
Aplicaciones Científicas De Investigación
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Mecanismo De Acción
The mechanism by which 3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with these targets, modulating their activity and function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanedisulfonic acid: Contains two sulfonic acid groups and is used as a protector of renal function in AA amyloidosis.
1,3-Propane sultone: A cyclic sulfonate ester used in the synthesis of surfactants and as an alkylating agent.
Uniqueness
3,3’-(Hydroxyazanediyl)di(propane-1-sulfonic acid) is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Propiedades
Número CAS |
139723-37-8 |
|---|---|
Fórmula molecular |
C6H15NO7S2 |
Peso molecular |
277.3 g/mol |
Nombre IUPAC |
3-[hydroxy(3-sulfopropyl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C6H15NO7S2/c8-7(3-1-5-15(9,10)11)4-2-6-16(12,13)14/h8H,1-6H2,(H,9,10,11)(H,12,13,14) |
Clave InChI |
CJJWXOFKCDMFSR-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCCS(=O)(=O)O)O)CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![Benz[f]isoquinoline, 1,2-dihydro-2,2,4-trimethyl-](/img/structure/B14279614.png)







![N-[3-(Dimethylamino)propyl]tetracosanamide](/img/structure/B14279651.png)
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(butan-1-ol)](/img/structure/B14279656.png)
![[({4-[(Dec-1-en-4-yl)oxy]pentan-2-yl}oxy)methyl]benzene](/img/structure/B14279662.png)
![Diethyl [1-([1,1'-biphenyl]-4-yl)ethyl]phosphonate](/img/structure/B14279664.png)
